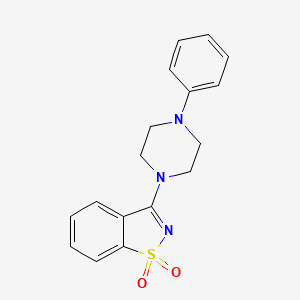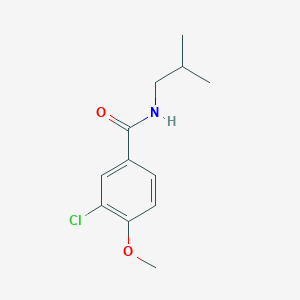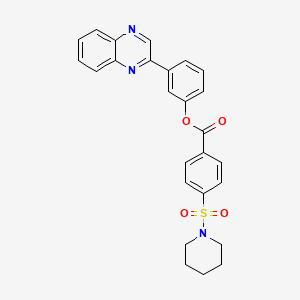
3-(4-Phenylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide
Descripción general
Descripción
3-(4-Phenylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a benzothiazole ring fused with a piperazine moiety, which is further substituted with a phenyl group. The presence of the benzothiazole ring imparts unique chemical properties, making it a valuable scaffold in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide typically involves the cyclization of substituted aniline derivatives with potassium thiocyanate in an acidic medium to form substituted 1-phenylthiourea. This intermediate is then cyclized with an oxidizing agent such as bromine in the presence of glacial acetic acid to yield the desired benzothiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Phenylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the sulfur atom in the benzothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or amines.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Phenylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets. For instance, its antidepressant and antipsychotic effects are attributed to its binding to serotonin receptors, particularly the 5-HT1A receptor . This binding modulates neurotransmitter release and receptor activity, leading to altered mood and behavior.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Arylpiperazin-1-yl)-1-(benzo[b]thiophen-3-yl)propane derivatives: These compounds also interact with serotonin receptors and exhibit antidepressant activity.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have shown significant anti-tubercular activity.
Uniqueness
3-(4-Phenylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide is unique due to its specific structural features, such as the benzothiazole ring fused with a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-(4-phenylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-23(22)16-9-5-4-8-15(16)17(18-23)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCISEESTUGMRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![METHYL 4-METHYL-3-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE](/img/structure/B3504689.png)
![6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B3504692.png)
![3-[5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3504693.png)
![4-{[4-(2-chlorobenzyl)-1-piperazinyl]carbonyl}-6,8-dimethyl-2-(2-pyridinyl)quinoline](/img/structure/B3504706.png)
![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-[3-(PROPAN-2-YLOXY)PHENYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B3504731.png)



![3,5-bis[(2-chlorobenzoyl)amino]benzoic acid](/img/structure/B3504754.png)
![4-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B3504762.png)


![2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B3504772.png)
